molecular formula C22H22N4O6S B14114813 N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B14114813
M. Wt: 470.5 g/mol
InChI Key: VVJRARJDPFNJJS-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.

    Introduction of the Thioether Group: The thioether group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile, such as a halogenated ketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of coupling reagents, such as carbodiimides, to facilitate the formation of the amide bond.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups. This can lead to the formation of new derivatives with different properties.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of amide bonds and the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules

    Biology: The compound’s biological activity can be studied to understand its effects on different biological systems. This can include its potential as an enzyme inhibitor, receptor agonist or antagonist, or as a probe for studying specific biochemical pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of cancer, infectious diseases, or inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic residues. Alternatively, it may act as an agonist or antagonist of specific receptors, modulating the signaling pathways they regulate.

The specific molecular targets and pathways involved depend on the compound’s structure and the nature of its interactions with different biomolecules. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

N-(4-amino-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with a diverse range of molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H22N4O6S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H22N4O6S/c1-30-14-7-4-12(5-8-14)15(27)11-33-22-25-19(23)18(21(29)26-22)24-20(28)13-6-9-16(31-2)17(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H3,23,25,26,29)

InChI Key

VVJRARJDPFNJJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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